molecular formula C12H12O4 B15241829 Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate

Cat. No.: B15241829
M. Wt: 220.22 g/mol
InChI Key: AFQKQVQQYOREBA-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with aldehydes or the palladium-catalyzed coupling of 2-halophenols with alkynes.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The methoxymethyl and carboxylate ester groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(hydroxymethyl)-1-benzofuran-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester group.

    Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester group.

Uniqueness

Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate is unique due to the presence of both methoxymethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential applications. Its specific combination of functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-7-9-8-5-3-4-6-10(8)16-11(9)12(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQKQVQQYOREBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(OC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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